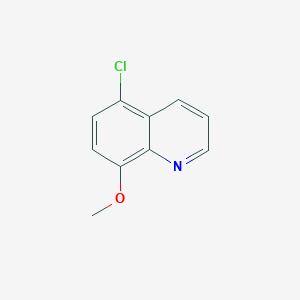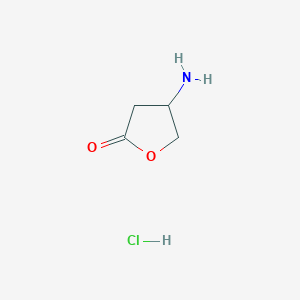
2-フルオロシクロプロパンカルボン酸
概要
説明
2-Fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . This compound is known for its unique structural features, which include a cyclopropane ring substituted with a fluorine atom and a carboxylic acid group. These structural characteristics impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
2-Fluorocyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
Mode of Action
It is known that fluorinated compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine .
Biochemical Pathways
The introduction of fluorine into drug molecules can increase the lipophilicity of the drug, improving its ability to penetrate membranes in the body and thus potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, indicated by a Log Po/w (iLOGP) of 0.77, suggests that it may have good bioavailability .
Result of Action
It is known that strong acids, such as 2-fluorocyclopropanecarboxylic acid, can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
It is known that the compound is stable at room temperature and should be stored in an inert atmosphere .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorocyclopropanecarboxylic acid typically involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali . Another method includes the reduction of 2-halo-2-fluorocyclopropanecarboxylic acid using a Raney nickel catalyst in an ethanol solvent under hydrogen pressure .
Industrial Production Methods: Industrial production methods for 2-fluorocyclopropanecarboxylic acid often rely on scalable synthetic routes that ensure high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions: 2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of hydrogen gas and catalysts like Raney nickel.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and Raney nickel catalyst are commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane carboxylic acids.
類似化合物との比較
Cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Chlorocyclopropanecarboxylic acid: Substituted with a chlorine atom instead of fluorine, leading to variations in chemical behavior.
2-Bromocyclopropanecarboxylic acid: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 2-Fluorocyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications .
特性
IUPAC Name |
2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156816-78-3, 130340-04-4 | |
| Record name | 2-Fluorocyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of cis-2-fluorocyclopropanecarboxylic acid described in the research?
A1: The research by [] describes a novel method for synthesizing cis-2-fluorocyclopropanecarboxylic acid with high stereoselectivity. The researchers achieved this by using a rhodium catalyst to facilitate a cyclopropanation reaction between 1-fluoro-1-(phenylsulfonyl)ethylene and various diazo esters. [] This method is particularly noteworthy because it provides a route to the cis isomer specifically, which is important for potential applications where stereochemistry significantly impacts biological activity or other properties.
Q2: How can researchers separate the enantiomers of cis-2-fluorocyclopropanecarboxylic acid?
A2: While the first paper focuses on the stereoselective synthesis of the cis isomer, the second paper [] explores a method for separating the enantiomers of cis-2-fluorocyclopropanecarboxylic acid. This is achieved through a microbial enantioselective hydrolysis. Essentially, specific microorganisms are utilized to selectively break down one enantiomer, leaving the desired enantiomer in a purified form. [] This method offers a biological approach to enantiomeric resolution, which is crucial for applications requiring single enantiomers, such as drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


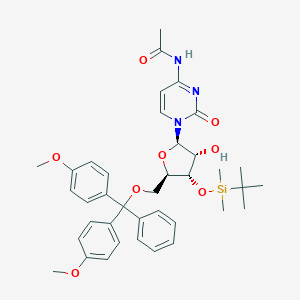
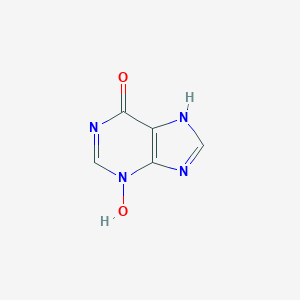
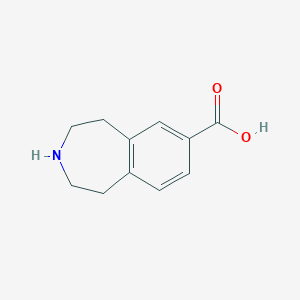
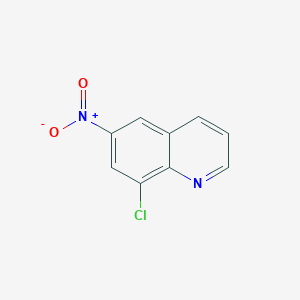
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)
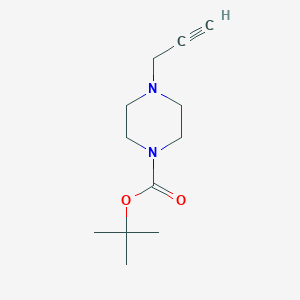
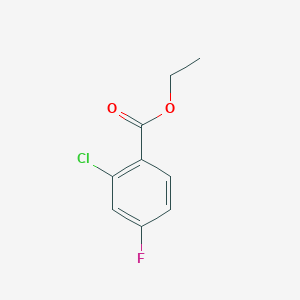
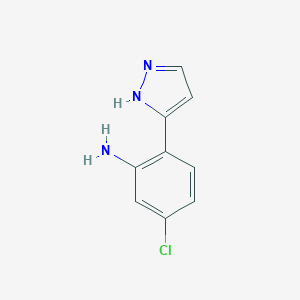
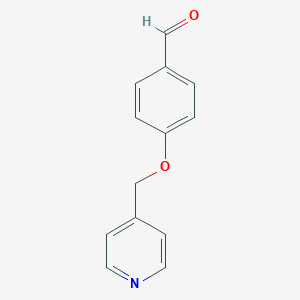
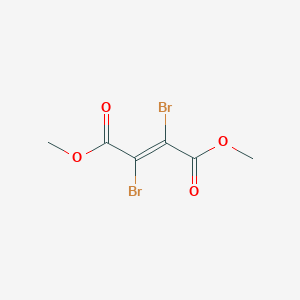
![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
